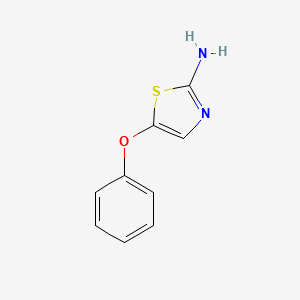

5-Phenoxy-1,3-thiazol-2-amine

Descripción

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry Research

Thiazole derivatives are of paramount importance in medicinal chemistry due to their broad spectrum of pharmacological activities. nih.gov The thiazole nucleus is a core component of many approved drugs and is investigated for its potential in treating a wide range of diseases. ijsdr.org Researchers have explored thiazole derivatives for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. nih.gov The versatility of the thiazole scaffold allows for the synthesis of a vast array of derivatives with tailored biological activities. ijsdr.org

Overview of the 1,3-Thiazole Scaffold as a Pharmacophore

The 1,3-thiazole ring is considered a "pharmacophore," a molecular framework that is essential for a drug's biological activity. Its unique electronic and structural features enable it to interact with various biological targets, including enzymes and receptors. The presence of both a hydrogen bond donor (the amine group) and acceptor (the nitrogen in the ring) sites, along with the sulfur atom which can participate in various interactions, contributes to its ability to bind effectively to biological macromolecules.

Historical Context of 2-Aminothiazole (B372263) Derivatives in Drug Discovery

The journey of 2-aminothiazole derivatives in drug discovery has been extensive. Historically, these compounds have been recognized for their therapeutic potential, leading to the development of various drugs. The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry because of its ability to bind to a wide range of biological targets with high affinity. This has led to its incorporation into numerous compounds developed for diverse therapeutic applications.

Interactive Data Table: Properties of 5-Phenoxy-1,3-thiazol-2-amine

| Property | Value |

| CAS Number | 1269461-96-2 |

| Molecular Formula | C9H8N2OS |

| Molecular Weight | 192.24 g/mol |

| Purity | Typically 95% |

Research Findings on Related 2-Aminothiazole Derivatives

While specific research on the biological activity of this compound is limited, studies on analogous compounds provide insights into its potential. For instance, a study on new 5-phenoxy-4-phenyl-1,3-thiazole-2-amines, which bear a close structural resemblance, reported their synthesis via the Hantzsch's synthesis method and their evaluation for antibacterial activity. rsc.org Another study focused on Schiff base derivatives of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine, which also contains a phenoxy group, and found that some of these compounds exhibited cytotoxic effects against cancer cell lines. researchgate.net

The broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities, as summarized in the table below.

Interactive Data Table: Reported Biological Activities of 2-Aminothiazole Derivatives

| Biological Activity | Examples of Investigated Derivatives |

| Antimicrobial | N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines |

| Anticancer | Schiff base derivatives of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine |

| Anti-inflammatory | Various substituted 2-aminothiazoles |

| Antiviral | Various substituted 2-aminothiazoles |

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenoxy-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLQZXVZGDUZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 5 Phenoxy 1,3 Thiazol 2 Amine and Its Analogues

Hantzsch Synthesis and its Applications for 1,3-Thiazol-2-amines

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains the most prevalent and widely recognized method for constructing the thiazole core. encyclopedia.pubnih.gov This reaction is valued for its reliability and the accessibility of its starting materials. bohrium.com The fundamental process involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. nih.govtandfonline.com This versatile method can be adapted to produce a wide array of thiazoles with various substituents at the 2, 4, and 5-positions. tandfonline.com

The most direct application of the Hantzsch synthesis for producing 2-aminothiazole (B372263) derivatives involves the reaction between thiourea (B124793) and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bohrium.comtandfonline.com This specific condensation is highly efficient and typically proceeds without the formation of significant by-products. tandfonline.com

The reaction mechanism begins with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the carbonyl compound, displacing the halide. nih.gov This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate (a hydroxythiazoline). The final step is a dehydration (elimination of a water molecule) to yield the aromatic 2-aminothiazole ring. nih.govijsdr.org For the specific synthesis of 5-Phenoxy-1,3-thiazol-2-amine, the required α-halocarbonyl precursor would be a 2-halo-1-phenoxy-ethanone.

Table 1: General Hantzsch Reaction for 2-Aminothiazoles

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| α-Haloketone (e.g., 2-Bromoacetophenone) | Thiourea | 4-Aryl-1,3-thiazol-2-amine |

| α-Haloaldehyde (e.g., 2-Chloroacetaldehyde) | Thiourea | 1,3-Thiazol-2-amine |

The synthesis of thiazoles bearing a phenoxy substituent, such as this compound and its analogues, is readily achieved through the Hantzsch pathway. Research has focused on optimizing reaction conditions to improve yields and facilitate the synthesis of these specific structures. For example, a series of new 5-phenoxy-4-phenyl-1,3-thiazol-2-amines were successfully synthesized via the Hantzsch reaction. rsc.org

In a related synthesis, N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were prepared by cyclizing various substituted α-haloketones (phenacyl bromides) with 1-[4-(4-nitrophenoxy)phenyl]thiourea in an ethanolic solution. ijsdr.org The reaction mixture was refluxed, and upon cooling, the product precipitated and was purified by recrystallization from methanol. ijsdr.org This demonstrates a common strategy where the phenoxy group is introduced via the thiourea reactant.

Table 2: Optimized Conditions for Phenoxy-Substituted Thiazole Synthesis

| Precursors | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Substituted Phenacyl Bromides, 1-[4-(4-nitrophenoxy)phenyl]thiourea | Ethanol (B145695) | Reflux | Not Specified | ijsdr.org |

| 4-fluorophenacyl bromide, 3-chloro-2-methylphenylthiourea | Ethanol | Not Specified | Not Specified | mdpi.com |

| 2-bromo-1-(4-methoxyphenyl)ethanone, 1-(2,4-difluorophenyl)thiourea | Various bases and solvents screened | Optimized conditions not detailed | Up to 96% | nanobioletters.com |

Alternative Synthetic Routes to 2-Aminothiazole Frameworks

While the Hantzsch synthesis is dominant, alternative routes to the 2-aminothiazole framework have been developed. These methods are often explored to circumvent the use of α-haloketones, which can be strong lachrymators, or to access novel substitution patterns not easily obtained through the traditional approach. nih.gov One notable alternative involves the reaction of thiourea with propargyl bromides, which undergo a domino alkylation-cyclization to form 2-aminothiazoles. organic-chemistry.org

An important alternative pathway utilizes thiosemicarbazide (B42300) and its derivatives. encyclopedia.pubnih.gov In this approach, a thiosemicarbazone is typically pre-formed through the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. farmaciajournal.commjcce.org.mk This thiosemicarbazone intermediate is then cyclized by reacting it with an α-halocarbonyl compound, such as ethyl chloroacetate (B1199739) or phenacyl bromide, to yield a 2-hydrazinylthiazole (B183971) derivative. farmaciajournal.comacgpubs.orgresearchgate.net This method provides access to thiazoles with a hydrazinyl or related substituent at the 2-position, which can be a useful handle for further functionalization.

For instance, a series of 2-(acetophenon-hydrazin)-thiazoles were synthesized by reacting acetophenone-thiosemicarbazones with various α-halocarbonyl compounds. farmaciajournal.com Similarly, thiosemicarbazone derivatives have been cyclized with ethyl-2-chloroacetoacetate via the Hantzsch reaction to produce thiazole moieties in high yields (71–93%). mjcce.org.mk

Table 3: Synthesis via Thiosemicarbazone Intermediates

| Step | Reactants | Product/Intermediate |

|---|---|---|

| 1 | Aldehyde/Ketone + Thiosemicarbazide | Thiosemicarbazone |

| 2 | Thiosemicarbazone + α-Halocarbonyl Compound | 2-(Substituted-hydrazinyl)-thiazole |

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules like thiazole derivatives in a single, efficient step. researchgate.nettandfonline.com These one-pot procedures are prized for their atom economy, reduced waste, and ability to generate diverse molecular libraries quickly. medmedchem.com

Several MCR strategies for 2-aminothiazoles have been reported. A one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur has been developed to produce 2-amino-5-acylthiazoles. organic-chemistry.org Another efficient MCR involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst to yield new Hantzsch thiazole derivatives in high yields (79%-90%). researchgate.netmdpi.com These methods showcase the ability of MCRs to combine multiple building blocks in a single operation to afford structurally complex thiazoles. sciforum.net

Table 4: Examples of Multi-Component Reactions for Thiazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Secondary amine, CS₂, K₂CO₃, ortho-bromo amine | FeCl₃ / DMSO, 110°C | Fused-ring 2-aminothiazoles | researchgate.net, tandfonline.com |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid / Reflux or Ultrasonic | Substituted Hantzsch thiazole derivatives | mdpi.com |

| Tertiary enaminones, KSCN, anilines | Temperature-controlled | Polysubstituted 2-aminothiazoles | acs.org |

Green Chemistry Approaches in 1,3-Thiazole Synthesis

In recent years, significant effort has been dedicated to developing environmentally benign synthetic approaches for thiazole derivatives to minimize the use of hazardous reagents and solvents. bepls.comresearchgate.net These green chemistry strategies focus on improving reaction efficiency, reducing waste, and employing sustainable techniques. medmedchem.com

Key green methodologies applied to thiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. bepls.com It has been successfully used in Hantzsch reactions, for example, to synthesize N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

Ultrasonic Irradiation: Sonication provides an energy-efficient alternative to heating. mdpi.com The synthesis of Hantzsch thiazole derivatives has been achieved under ultrasonic irradiation at room temperature, shortening reaction times and simplifying the process. mdpi.combepls.com

Green Catalysts: The use of recyclable, heterogeneous catalysts is a cornerstone of green synthesis. bepls.com Catalysts like silica-supported tungstosilisic acid mdpi.com, copper silicate (B1173343) nanobioletters.com, and cross-linked chitosan (B1678972) hydrogels mdpi.com have been employed to facilitate thiazole synthesis, offering easy separation and reusability.

Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a major focus. bepls.com The synthesis of 2-aminothiazole derivatives has been demonstrated in aqueous media, which is non-toxic and economically viable. medmedchem.com

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies purification. Thiazole derivatives have been prepared by reacting α-haloketones, thiourea, and o-hydroxybenzaldehydes under solvent-free conditions. researchgate.net

Table 5: Comparison of Conventional vs. Green Synthesis Methods for Thiazoles

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Energy Source | Conventional Reflux (Heating) | Microwave, Ultrasound |

| Reaction Time | Hours to Days | Minutes to Hours |

| Catalyst | Homogeneous acids/bases | Reusable heterogeneous catalysts (e.g., SiW/SiO₂, Chitosan) |

| Solvent | Volatile organic compounds (VOCs) | Water, Ethanol, PEG, or Solvent-free |

| Work-up | Often requires extensive purification | Simpler filtration and purification |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign materials |

Purification and Isolation Techniques for Synthesized this compound Analogues

The purification and isolation of synthesized this compound analogues are critical steps to obtain products of high purity. The techniques employed are largely dependent on the physical properties of the target compound, such as its solubility and crystallinity.

A frequently used method for isolation is precipitation followed by filtration. After the reaction is complete, the mixture can be poured into ice water to induce precipitation of the crude product. mdpi.com In some cases, the reaction mixture is first concentrated under reduced pressure, and the resulting residue is treated with cold water to separate the solid product. sapub.org The pH of the solution may be adjusted using a base, like sodium hydroxide (B78521) (NaOH), to facilitate the precipitation of the amine-containing thiazole derivatives. mdpi.com The precipitated solid is then collected by vacuum filtration. mdpi.comnih.gov

Washing the isolated solid is a crucial step to remove residual reagents and by-products. Common washing solvents include water mdpi.comnih.gov, ethanol, and methanol. mdpi.com For instance, after filtration, the collected precipitate can be washed sequentially with water to remove inorganic salts and other water-soluble impurities. nih.gov

Recrystallization is a standard technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of purer crystals. Common solvents used for the recrystallization of 2-aminothiazole analogues include ethanol nanobioletters.comsapub.org, and dimethylformamide (DMF). mdpi.com

For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The crude material is adsorbed onto a stationary phase, typically silica gel, and eluted with a suitable solvent system. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used as the eluent. nih.gov The progress of the reaction and the purity of the fractions from chromatography are often monitored by Thin-Layer Chromatography (TLC). mdpi.comnih.gov

In solid-phase synthesis, the final compound is cleaved from the polymer support using an acidic cocktail, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), after which it can be isolated. nih.gov

Table 2: Purification and Isolation Techniques for 2-Aminothiazole Analogues

| Compound Class | Initial Work-up | Purification Method | Solvents | Reference |

|---|---|---|---|---|

| N-Aryl-4-(pyridin-2-yl)thiazol-2-amines | Dilution with EtOAc, washing with water, drying over Na₂SO₄, concentration | Column Chromatography | Silica gel, EtOAc/Hexane | nih.gov |

| 4,5-Diarylthiazol-2-amines | Quenching in ice water, basification with NaOH, filtration | Recrystallization/Column Chromatography | Ethyl Acetate (for extraction) | mdpi.com |

| Thiazolyl-Thiazole Derivatives | Cooling, filtration | Washing, Recrystallization | Methanol (wash), DMF (recrystallization) | mdpi.com |

| 2-Amino-5-halothiazole derivatives | Neutralization with NaOH | Recrystallization | DMF/H₂O | jocpr.com |

Derivatization Strategies and Scaffold Modification of 5 Phenoxy 1,3 Thiazol 2 Amine

Chemical Transformations at the Amine Group of 1,3-Thiazol-2-amines

The exocyclic amine group at the 2-position of the thiazole (B1198619) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide array of novel analogues.

N-acylation of the 2-amino group is a common and effective strategy to introduce amide functionalities, which can participate in hydrogen bonding interactions with biological targets. This reaction is typically achieved by treating the parent amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base. While specific studies on the N-acylation of 5-phenoxy-1,3-thiazol-2-amine are not extensively detailed in the reviewed literature, the general reactivity of 2-aminothiazoles suggests that this transformation is readily achievable.

For instance, various 2-aminothiazole (B372263) derivatives have been successfully acylated to produce a range of N-acylthiazole compounds. These reactions often proceed with high yields and allow for the introduction of both aliphatic and aromatic acyl groups. The resulting amides can exhibit altered solubility, lipophilicity, and biological activity compared to the parent amine.

Table 1: Examples of N-Acylation Reactions on 2-Aminothiazole Scaffolds

| Acylating Agent | Resulting Amide Functionality | Reference |

| Benzoyl chloride | N-Benzoyl | mdpi.com |

| Acetic anhydride | N-Acetyl | mdpi.com |

| Chloroacetyl chloride | N-Chloroacetyl | mdpi.comnih.gov |

Note: This table presents general examples of N-acylation on 2-aminothiazole cores, as specific data for the 5-phenoxy derivative was not found.

The primary amine of 2-aminothiazoles readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction provides a straightforward method for introducing a wide variety of substituents and extending the molecular framework. The formation of the azomethine linkage (C=N) can be crucial for biological activity.

The synthesis of Schiff bases derived from 2-aminothiazoles is well-documented. nih.govijesi.orgsjpas.com These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases can serve as versatile intermediates for further chemical transformations or be evaluated directly for their biological properties.

Table 2: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives

| Carbonyl Compound | Resulting Schiff Base | Reference |

| Benzaldehyde | N-Benzylidene-1,3-thiazol-2-amine | ijesi.orgsjpas.com |

| Substituted Benzaldehydes | N-(Substituted-benzylidene)-1,3-thiazol-2-amine | ijesi.orgsjpas.com |

| Heterocyclic Aldehydes | N-(Heterocyclyl-methylene)-1,3-thiazol-2-amine | nih.gov |

Note: This table provides general examples of Schiff base formation with 2-aminothiazoles, as specific data for the 5-phenoxy derivative was not found.

The phenoxy group at the 5-position of the thiazole ring offers another avenue for derivatization. The aromatic ring of the phenoxy moiety is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. These modifications can significantly influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Modifications on the Thiazole Ring System (C-4 and C-5 Positions)

Direct modification of the thiazole ring itself, particularly at the C-4 and C-5 positions, allows for the introduction of a wide range of substituents, leading to significant alterations in the molecular architecture and biological activity.

The introduction of aromatic and heterocyclic substituents at the C-4 position of the 2-aminothiazole scaffold is a widely explored strategy in medicinal chemistry. nih.gov This can be achieved through various synthetic routes, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). By using appropriately substituted α-haloketones, a diverse array of aryl and heteroaryl groups can be incorporated at the C-4 position.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold can be hybridized with other biologically active heterocycles to create novel compounds with potentially synergistic or enhanced activities.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore with a broad range of biological activities. Hybrid molecules incorporating both thiazole and thiadiazole moieties have been synthesized. nih.govresearchgate.netnih.govscielo.brerciyes.edu.trnih.gov For instance, a 2-amino-1,3,4-thiadiazole (B1665364) can be linked to the thiazole core through various spacers.

Benzothiazoles: Benzothiazole (B30560) is another privileged heterocyclic system in medicinal chemistry. The fusion of a benzene (B151609) ring to the thiazole core in benzothiazoles imparts distinct chemical and biological properties. Hybrid molecules linking a 2-aminothiazole to a benzothiazole scaffold have been reported to possess interesting biological activities. nih.govsemanticscholar.org

Imidazoles: The imidazole (B134444) ring is a fundamental component of many biological molecules and synthetic drugs. The hybridization of the 2-aminothiazole scaffold with an imidazole moiety can lead to novel compounds with unique pharmacological profiles. nih.gov

Table 3: Examples of Hybrid Heterocyclic Systems Incorporating a Thiazole Moiety

| Hybridized Heterocycle | Linkage Strategy | Reference |

| 1,3,4-Thiadiazole | Direct linkage or via a spacer | nih.govresearchgate.netnih.govscielo.brerciyes.edu.trnih.gov |

| Benzothiazole | Linkage through an amide or other functional groups | nih.govsemanticscholar.org |

| Imidazole | Integration into a fused ring system or linkage via a spacer | nih.gov |

Note: This table provides general examples of thiazole hybridization, as specific data for the 5-phenoxy derivative was not extensively found.

Design Principles for Novel this compound Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing a compound's interaction with a biological target to achieve a desired therapeutic effect. These principles include structure-activity relationship (SAR) studies, target-specific design, and computational modeling.

Structure-Activity Relationship (SAR) Studies

SAR is a foundational principle that connects the chemical structure of a molecule to its biological activity. For the 2-aminothiazole class, extensive SAR studies provide a roadmap for designing novel 5-phenoxy derivatives. For example, in the development of anticancer agents, it has been observed that substitution patterns on aryl rings attached to the thiazole core significantly impact potency.

A hypothetical SAR study on this compound derivatives could involve synthesizing analogues with different substituents on the phenoxy ring and evaluating their effect on a specific biological target, such as a protein kinase.

Table 1: Hypothetical SAR for Phenoxy Ring Substitution

| R (Position on Phenoxy Ring) | Predicted Effect on Kinase Inhibition | Rationale |

|---|---|---|

| 4-Fluoro | Potentially increases potency | Halogen bonds can form with the target protein; blocks metabolic oxidation. |

| 4-Methoxy | May increase or decrease potency | Can act as a hydrogen bond acceptor but adds steric bulk. ijper.org |

| 4-Trifluoromethyl | Potentially increases potency | Strong electron-withdrawing group, can alter pKa and improve cell permeability. |

Similarly, modifications at the 2-amino position are critical. Linking different chemical moieties can probe interactions with the solvent-exposed region of a binding site.

Table 2: Hypothetical SAR for 2-Amino Group Derivatization

| 2-Amino Modification | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Acetamide (B32628) | Establishes baseline activity | Small, neutral group that can act as a hydrogen bond donor/acceptor. |

| N-methyl Piperazine Amide | May increase potency and solubility | The basic nitrogen can form salt bridges and improve aqueous solubility. nih.gov |

Target-Oriented Design

The 2-aminothiazole scaffold is a "privileged structure" known to bind to a variety of biological targets, particularly protein kinases. nanobioletters.com Many clinically relevant drugs, such as the kinase inhibitor Dasatinib, feature this core. nanobioletters.com Design principles for new this compound derivatives often involve targeting a specific enzyme implicated in a disease.

For instance, to design an inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, derivatives would be designed to fit into the ATP-binding pocket of the enzyme. This involves creating a molecule that mimics the hydrogen bonding pattern of ATP and has substituents that can occupy adjacent hydrophobic pockets. The phenoxy group could be positioned to interact with a hydrophobic region, while modifications to the 2-amino group could target the "hinge" region of the kinase, a critical interaction for potent inhibition.

Computational Modeling and In Silico Design

Modern drug design heavily relies on computational tools to predict how a molecule will bind to its target, thereby prioritizing the synthesis of the most promising compounds.

Molecular Docking: This technique computationally places a virtual model of a designed derivative into the three-dimensional structure of a target protein. mdpi.com It calculates a "docking score," which estimates the binding affinity. For this compound, researchers could dock thousands of virtual derivatives into a kinase active site to identify which substitution patterns on the phenoxy ring or which moieties on the 2-amino group are most likely to result in high-affinity binding.

Pharmacophore Modeling: A pharmacophore model is an abstract 3D map of the essential features a molecule must possess to bind to a specific target (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). By aligning the this compound scaffold with a known pharmacophore for a target of interest, chemists can design modifications that better match the required features, increasing the probability of discovering an active compound.

By integrating these design principles, medicinal chemists can rationally modify the this compound scaffold to develop novel compounds with tailored biological activities.

Structure Activity Relationship Sar Studies of 5 Phenoxy 1,3 Thiazol 2 Amine Derivatives

Elucidating the Influence of Substituent Nature and Position on Biological Efficacy

The biological efficacy of 5-phenoxy-1,3-thiazol-2-amine derivatives is profoundly influenced by the nature and position of various substituents on the phenoxy ring and the thiazole (B1198619) core. nih.gov Key modifications include halogenation, the introduction of alkoxy and aryloxy groups, and the addition of nitrogen-containing substituents.

The introduction of halogen atoms at different positions of the phenoxy ring has been shown to modulate the pharmacological profiles of this compound analogs. Halogenation can affect the electronic properties, lipophilicity, and metabolic stability of the compounds, which in turn can alter their interaction with biological targets.

For instance, studies on related 2-aminothiazole (B372263) derivatives have demonstrated that the presence of a bromo group at the C5-position of the thiazole ring can lead to significant biological activity. nih.gov In one study, the replacement of a methyl group with a bromo group resulted in compounds with IC50 values in the micromolar range, highlighting the positive impact of this halogen substituent. nih.gov

The position of the halogen on the phenoxy ring is also crucial. Research on similar heterocyclic compounds has indicated that the placement of electron-withdrawing groups, such as halogens, can significantly enhance biological activity. For example, in a series of thiazolyl-thiourea derivatives, compounds with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl substitutions showed promising efficacy. mdpi.com

Table 1: Effect of Halogenation on Biological Activity of Selected Thiazole Derivatives

| Compound | Substituent | Position | Observed Activity |

|---|---|---|---|

| Thiazole Derivative 1 | Bromo | C5 of Thiazole | IC50 values in the range of 6.61 to 9.34 μM nih.gov |

| Thiazolyl-thiourea Derivative 2 | 3,4-Dichlorophenyl | - | Promising efficacy toward staphylococcal species mdpi.com |

| Thiazolyl-thiourea Derivative 3 | 3-Chloro-4-fluorophenyl | - | Promising efficacy toward staphylococcal species mdpi.com |

The introduction of alkoxy and aryloxy groups onto the phenoxy ring of this compound derivatives has been explored to enhance their biological activity. These substituents can influence the compound's hydrophobicity, steric profile, and potential for hydrogen bonding, all of which are critical for drug-receptor interactions.

In a study on related 2-aminothiazole derivatives, the introduction of an alkoxy group at the C-4′ position of the phenyl ring was found to increase antiproliferative activity. nih.gov Specifically, methoxy, ethoxy, isopropoxy, isobutoxy, and cyclopentoxy groups at this position enhanced activity compared to a methyl group, with IC50 values ranging from 42.1 to 392 nM. nih.gov

The replacement of alkoxy groups with aryloxy groups has also been investigated. The substitution of a cyclopentoxy group with a phenoxy group at the C-4′ position resulted in similar potency. nih.gov However, the introduction of 3,5-dimethyl substituents on the phenoxy group led to a loss of activity. nih.gov Interestingly, the presence of a 4-fluorophenoxy, 4-methylphenoxy, or 4-ethylphenoxy group at the C-4′ position maintained a similar level of activity. nih.gov

Table 2: Impact of Alkoxy and Aryloxy Substituents on Antiproliferative Activity

| Substituent at C-4' | IC50 Range | Reference |

|---|---|---|

| Methoxy, Ethoxy, i-Propoxy, i-Butoxy, c-Pentoxy | 42.1-392 nM | nih.gov |

| Phenoxy | Similar potency to c-Pentoxy | nih.gov |

| 3,5-Dimethylphenoxy | Eliminated activity | nih.gov |

| 4-Fluorophenoxy, 4-Methylphenoxy, 4-Ethylphenoxy | Similar activity | nih.gov |

The incorporation of nitrogen-containing substituents, such as arylamino groups, can significantly impact the biological properties of this compound derivatives. These groups can introduce additional hydrogen bonding capabilities and alter the electronic nature of the molecule.

Research on related 2-arylaminothiazole derivatives has shown that these compounds can exhibit notable anticancer activity. nih.gov For instance, a series of (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones demonstrated activity against various cancer cell lines, with some compounds showing IC50 values below 10 µM. nih.gov

Furthermore, the position of these substituents is critical. The introduction of a sulfonamide group at the para-position of the phenyl ring (R1) in one series of compounds resulted in remarkable activity, attributed to the formation of hydrogen bonds with key amino acid residues. nih.gov Conversely, placing the sulfonamide group at the meta-position led to a loss of activity. nih.gov

Table 3: Influence of Nitrogen-Containing Substituents on Biological Activity

| Compound Series | Substituent | Position | Effect on Activity |

|---|---|---|---|

| (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones | Arylamino | - | Anticancer activity with IC50 values < 10 µM for some compounds nih.gov |

| 2-Aminothiazole Derivatives | Sulfonamide | para-position of phenyl ring | Remarkable activity nih.gov |

| 2-Aminothiazole Derivatives | Sulfonamide | meta-position of phenyl ring | Loss of activity nih.gov |

Correlation Between Molecular Descriptors and Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org These studies utilize various molecular descriptors to predict the activity of new, unsynthesized compounds.

Hydrophobicity, often quantified by the calculated logarithm of the partition coefficient (CLogP), and molar refractivity are key molecular descriptors that have been correlated with the biological activity of 2-aminothiazole derivatives. nih.gov

Hydrophobicity (CLogP): This parameter describes the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. In QSAR studies of thiazole derivatives, LogP has been identified as a significant descriptor in models predicting biological activity. imist.ma

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability. It can provide insights into the steric requirements for binding to a receptor. Molar refractivity has also been shown to be a crucial parameter in QSAR models for thiazole derivatives. imist.ma

A QSAR model developed for a series of thiazole derivatives showed a satisfactory correlation between these descriptors and the observed biological activity, with a squared correlation coefficient (R²) of 0.76. imist.ma

Electronic parameters, which describe the distribution of electrons within a molecule, are also critical in determining the biological activity of this compound derivatives. These parameters can influence the strength of interactions between the compound and its biological target.

Key electronic parameters include:

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This descriptor relates to the electron-accepting ability of a molecule. imist.ma

Heat of Formation: This is the change in enthalpy when a compound is formed from its constituent elements.

In a comparative QSAR study of benzothiazole (B30560) derivatives, quantum chemical descriptors such as heat of formation, total energy, and LUMO energy were found to construct the best predictive models. These findings underscore the importance of electronic properties in the structure-activity relationships of this class of compounds.

Identification of Key Pharmacophoric Features within the this compound Scaffold

The this compound scaffold serves as a crucial component in the design of various biologically active molecules, particularly allosteric glucokinase (GK) activators. Structure-activity relationship (SAR) studies on derivatives of this scaffold have elucidated several key pharmacophoric features essential for their activity. These features primarily revolve around the nature and substitution patterns of the phenoxy group, the central benzamide (B126) core to which the thiazole is attached, and the thiazole ring itself.

Investigations into a series of 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have provided significant insights into the pharmacophoric requirements for glucokinase activation. nih.gov The general structure consists of a central phenyl ring substituted at the 3 and 5 positions, with an amide linkage to a 2-aminothiazole moiety.

A critical pharmacophoric element is the presence of two distinct substituents at the 3 and 5 positions of the central phenyl ring. One of these is typically a phenoxy group, while the other is often an alkoxy group. The interplay between these two groups is vital for potent activity. For instance, the size and nature of the alkoxy group at the 3-position significantly influence the compound's efficacy.

Furthermore, substitutions on the terminal phenoxy ring are crucial for optimizing activity. Electron-withdrawing groups, particularly at the para-position of the phenoxy ring, have been shown to enhance potency. This suggests that this region of the molecule may interact with the target protein through specific electronic or hydrogen bonding interactions.

The 2-aminothiazole ring also plays a fundamental role in the pharmacophore. Modifications to the thiazole ring, such as the introduction of small alkyl groups, can modulate the activity. For example, a methyl group at the 4-position of the thiazole ring is often found in potent glucokinase activators.

Detailed research findings have demonstrated that the combination of an isopropoxy group at the 3-position of the central benzamide ring and a 4-(methylsulfonyl)phenoxy group at the 5-position leads to a highly potent glucokinase activator when attached to a 4-methyl-1,3-thiazol-2-yl moiety. nih.gov This highlights the importance of a trifecta of specific structural features: a moderately sized alkoxy group, a sulfonated phenoxy group, and a methylated thiazole for optimal interaction with the allosteric site of the glucokinase enzyme.

The following data tables summarize the structure-activity relationships for key derivatives of the this compound scaffold, highlighting the impact of various substitutions on glucokinase activation.

A central phenyl ring with an amide linker to the 2-aminothiazole.

Two substituents at the 3 and 5 positions of the central phenyl ring, typically an alkoxy and a phenoxy group, which are critical for potency.

An optimal-sized alkoxy group (e.g., isopropoxy) at the 3-position that likely fits into a specific hydrophobic pocket of the target protein.

An electron-withdrawing group (e.g., methylsulfonyl) at the para-position of the 5-phenoxy group, which enhances activity, suggesting a key interaction in this region.

A small alkyl substituent (e.g., methyl) at the 4-position of the 1,3-thiazol-2-amine ring, which is favorable for activity.

These features collectively define the essential structural requirements for the potent biological activity of this class of compounds.

Pharmacological Activities and Biological Evaluation of 5 Phenoxy 1,3 Thiazol 2 Amine Analogues

Antimicrobial Activity

Analogues of 5-phenoxy-1,3-thiazol-2-amine have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects. These compounds represent a promising class of antimicrobial agents, with various studies highlighting their efficacy against a range of pathogenic microorganisms.

Thiazole (B1198619) derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. A series of 2-phenylacetamido-thiazole derivatives exhibited potent inhibitory activity against Escherichia coli KAS III (ecKAS III). nih.gov One of the most active derivatives demonstrated favorable minimum inhibitory concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL against E. coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov

Another study on N-(thiazol-2-yl)benzenesulfonamides revealed that while some compounds were active against E. coli, others showed efficacy against S. aureus and B. subtilis. nih.gov Specifically, one derivative displayed potent antibacterial activity, inhibiting over 90% of bacterial growth at a concentration of 3.9 μg/mL. nih.gov Furthermore, newly synthesized 1,3,4-thiadiazole (B1197879) derivatives have also been evaluated for their antibacterial properties. A synthesized phenol (B47542) compound showed a minimum inhibitory concentration (MIC) of 1 mg/ml for Klebsiella pneumoniae and Bacillus cereus, and 3 and 5 mg/ml for Staphylococcus aureus and Escherichia coli, respectively. ijmm.ir

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-Phenylacetamido-thiazole derivative | S. aureus | 1.56 - 6.25 |

| 2-Phenylacetamido-thiazole derivative | B. subtilis | 1.56 - 6.25 |

| 2-Phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 |

| 2-Phenylacetamido-thiazole derivative | P. aeruginosa | 1.56 - 6.25 |

| N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus | Active |

| N-(thiazol-2-yl)benzenesulfonamide derivative | B. subtilis | Active |

| N-(thiazol-2-yl)benzenesulfonamide derivative | E. coli | Active |

The antifungal potential of thiazole analogues has been well-documented. A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govresearchgate.net This activity was comparable to or even higher than that of the standard antifungal drug nystatin. nih.govresearchgate.net The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane. nih.govresearchgate.net

In another study, 2,5'-bisthiazole derivatives exhibited moderate antifungal activity against Candida albicans. nih.gov Furthermore, research into 5-aminoimidazole-4-carbohydrazonamide derivatives, which are structurally related to thiazoles, confirmed their strong antifungal activity against both Candida krusei and C. albicans. mdpi.com The antifungal effect of these compounds appears to be linked to the production of reactive oxygen species (ROS). mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Thiazole derivatives with cyclopropane system | C. albicans | 0.008 - 7.81 |

| 2,5'-Bisthiazole derivatives | C. albicans | Moderate Activity |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives | C. krusei | Strong Activity |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives | C. albicans | Strong Activity |

Thiazole-containing compounds have emerged as a significant area of research in the quest for new treatments for tuberculosis. A series of 2-aminothiazoles, developed from a high-throughput screening hit, showed potent activity against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at the N-2 position of the aminothiazole could improve antitubercular activity by over 128-fold. nih.gov One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, exhibited a MIC of 0.024 μM. nih.gov

Similarly, phenoxy alkyl benzimidazoles have demonstrated good antitubercular activity, with the most potent compounds having MICs in the low nanomolar range against M. tuberculosis. nih.govacs.org Research on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases also showed promising anti-TB activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com The parent compound exhibited activity at 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains. mdpi.com

| Compound/Derivative Class | Target | Activity (MIC) |

|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis H37Rv | 0.024 µM |

| Phenoxy alkyl benzimidazoles | M. tuberculosis | Low nanomolar range |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 µg/mL |

Anticancer Activity

In addition to their antimicrobial properties, analogues of this compound have been investigated for their potential as anticancer agents. These compounds have shown promising antiproliferative and cytotoxic effects against various human cancer cell lines.

A novel set of 1,3-thiazole derivatives exhibited considerable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net One compound, in particular, was identified as a promising lead for developing potent anti-breast cancer agents. researchgate.net This compound induced programmed cell death by triggering apoptosis and necrosis in MCF-7 cells and caused cell cycle arrest at the G1 stage. researchgate.net Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed significant antiproliferative effects against MCF-7 and MDA-MB-231 cell lines. mdpi.com

In the context of glioblastoma, a novel N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide derivative demonstrated approximately 20 times higher cytotoxicity toward U251 and T98G cells compared to temozolomide. nih.gov Furthermore, a 1,3,4-thiadiazole derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Effect |

|---|---|---|

| 1,3-Thiazole derivatives | Breast Cancer (MCF-7, MDA-MB-231) | Considerable antiproliferative activity |

| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Glioblastoma (U251, T98G) | High cytotoxicity |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Leukemia (K562) | Selective activity |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Breast Cancer (MCF-7, MDA-MB-231) | Significant antiproliferative effects |

The cytotoxic properties of thiazole and related heterocyclic compounds have been demonstrated across a range of cancer cell types. Synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been evaluated for their cytotoxicity and pro-apoptotic activity on cancer cells. nih.gov Similarly, 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and assessed for their in vitro cytotoxicity as potential anticancer agents. nih.gov

A study on two newly synthesized thiazole derivatives reported their cytotoxic effects on human colon, breast, and liver cancer cell lines. ekb.eg The IC50 values for one compound were 4.7 ug/ml, 4.8 ug/ml, and 11 ug/ml, respectively, for these cell lines. ekb.eg The second compound showed IC50 values of 9.5 ug/ml, 9.6 ug/ml, and 18 ug/ml. ekb.eg

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 5-(p-chlorophenyl)-2-[(ethoxycarbonylmethylidene)hydrazino]-1,3-thiazole | Colon Cancer | 4.7 µg/mL |

| 5-(p-chlorophenyl)-2-[(ethoxycarbonylmethylidene)hydrazino]-1,3-thiazole | Breast Cancer | 4.8 µg/mL |

| 5-(p-chlorophenyl)-2-[(ethoxycarbonylmethylidene)hydrazino]-1,3-thiazole | Liver Cancer | 11 µg/mL |

| 2-[5-(p-chlorophenyl)-1,3-thiazol-2-yl]-1-[(ethoxycarbonyl),(5-p-chlorophenyl)1,3-thiazol-2-yl-amino)methylidene]-hydrazine | Colon Cancer | 9.5 µg/mL |

| 2-[5-(p-chlorophenyl)-1,3-thiazol-2-yl]-1-[(ethoxycarbonyl),(5-p-chlorophenyl)1,3-thiazol-2-yl-amino)methylidene]-hydrazine | Breast Cancer | 9.6 µg/mL |

| 2-[5-(p-chlorophenyl)-1,3-thiazol-2-yl]-1-[(ethoxycarbonyl),(5-p-chlorophenyl)1,3-thiazol-2-yl-amino)methylidene]-hydrazine | Liver Cancer | 18 µg/mL |

Anti-inflammatory and Analgesic Potential

Thiazole-containing heterocyclic compounds have been extensively investigated for their therapeutic potential against inflammation and pain. nih.govmdpi.com Analogues of 2-aminothiazole (B372263), in particular, have demonstrated significant anti-inflammatory and analgesic effects. rjpbr.comresearchgate.net Research into derivatives of benzothiazole (B30560), a related scaffold, has shown that these compounds can exhibit potent anti-inflammatory and analgesic activities, comparable to or even exceeding those of standard drugs like ibuprofen (B1674241) and celecoxib. bohrium.comnih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory pathway. frontiersin.orgnih.gov For instance, certain N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide) derivatives have been identified as effective COX-2 inhibitors. benthamdirect.com Molecular docking studies have further supported these findings, showing excellent binding interactions between the synthesized compounds and COX-1 and COX-2 receptors. rjpbr.combohrium.com

One study synthesized a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and evaluated them as potential inhibitors of COX/LOX pathways. frontiersin.org The results, detailed in the table below, highlight the potent activity of compounds 5d and 5e . frontiersin.org

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| 5d | 1.10 ± 0.13 | 0.20 ± 0.04 | 1.15 ± 0.11 |

| 5e | 1.12 ± 0.12 | 0.22 ± 0.05 | 1.13 ± 0.12 |

| Aspirin | 1.15 ± 0.15 | - | - |

| Celecoxib | - | 0.24 ± 0.05 | - |

| Zileuton | - | - | 1.18 ± 0.14 |

| Data sourced from Frontiers in Chemistry. frontiersin.org |

In Vivo Models for Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of this compound analogues have been substantiated through various in vivo animal models. nih.gov A commonly used method for assessing anti-inflammatory activity is the carrageenan-induced rat paw edema test. rjpbr.comfrontiersin.org In this model, the reduction in paw swelling after administration of the test compound indicates its anti-inflammatory efficacy. bohrium.com For example, one study found that a synthesized benzothiazole derivative, compound 17c , inhibited carrageenan-induced edema by 72% after one hour and 80% after three hours. bohrium.com Another compound, 5e , demonstrated a 64.59% inhibition of edema at its peak, five hours after carrageenan administration. frontiersin.org

Analgesic potential is frequently evaluated using the hot plate method and the acetic acid-induced writhing test in mice. rjpbr.comnih.gov The writhing test, which measures the number of abdominal constrictions induced by acetic acid, is a common method for screening peripheral analgesic activity. nih.gov In one study, a triazole derivative, Compound 3 , showed a significant 83% reduction in writhing, outperforming the standard drug ibuprofen. nih.gov These in vivo models are crucial for confirming the pharmacological activity observed in in vitro and in silico studies. benthamdirect.com

Antileishmanial Activity

The 2-aminothiazole ring has emerged as a promising scaffold for the development of new antiprotozoal agents, including those with activity against Leishmania species. nih.gov Leishmaniasis is a significant global health issue, and the toxicity and resistance associated with current treatments necessitate the search for new therapeutic options. nih.govresearchgate.net Studies have shown that derivatives of 4-phenyl-1,3-thiazol-2-amines can serve as effective starting points for the development of novel antileishmanial drugs. nih.gov Research has also explored related structures, such as 1,3,4-thiadiazolium-2-aminide, which have shown significant activity in mouse models. nih.gov

Efficacy Against Leishmania amazonensis Promastigotes

Several studies have specifically evaluated the efficacy of thiazole analogues against Leishmania amazonensis, a species responsible for cutaneous leishmaniasis. nih.govnih.gov In one such study, a series of eight 4-phenyl-1,3-thiazol-2-amines were synthesized and tested against the promastigote forms of L. amazonensis. nih.gov Four of the eight compounds exhibited significant anti-promastigote activity combined with favorable selectivity indexes when tested against mammalian cell lines. nih.gov The most promising compounds from this study are detailed below. nih.gov

| Compound | IC₅₀ against L. amazonensis (µM) | Selectivity Index (Vero cells) |

| Compound 3 | 46.63 | 26.11 |

| Compound 4 | 53.12 | 4.80 |

| Compound 6 | 20.78 | 5.69 |

| Data sourced from PeerJ. nih.gov |

A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target for these compounds, offering a pathway for future drug development and optimization. nih.gov

Other Significant Biological Activities

Beyond their anti-inflammatory and antileishmanial properties, thiazole derivatives have demonstrated a broad spectrum of other biological activities. mdpi.commdpi.com

Anthelmintic Properties

The emergence of anthelmintic resistance is a growing concern in both human and veterinary medicine, driving the search for new chemical entities to combat parasitic worm infections. niscpr.res.in Thiazole derivatives have been identified as having potential anthelmintic activity. A study focused on the synthesis of new N-[4-(4-methylphenyl)-1,3-thiazol-2-yl] acetamide (B32628) derivatives and evaluated their efficacy against the Indian adult earthworm (Pheretima posthuma). niscpr.res.in The results indicated that all synthesized compounds showed significant anthelmintic activity, with compounds IVc and IVe being particularly potent when compared to the standard drug, Mebendazole. niscpr.res.in Molecular docking studies suggested that these compounds may exert their effect by targeting the beta-tubulin protein of the parasites. niscpr.res.in

| Compound | Time for Paralysis (min) | Time for Death (min) |

| IVc | 19.33 ± 1.15 | 32.33 ± 0.57 |

| IVe | 18.00 ± 1.00 | 30.66 ± 1.52 |

| Mebendazole | 22.33 ± 0.57 | 40.33 ± 1.52 |

| Data sourced from NISCAIR Online Periodicals Repository. niscpr.res.in |

Antiviral Properties (including Anti-HIV)

The thiazole nucleus is a key structural component in a variety of compounds exhibiting a wide range of pharmacological effects, including antiviral activity. nih.govmdpi.comresearchgate.net Thiazole derivatives have been investigated for their ability to combat various viruses, including Human Immunodeficiency Virus (HIV). mdpi.com

A study involving the synthesis of N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl benzamides evaluated their activity against HIV-1 and HIV-2 replication. While most compounds were inactive, two derivatives showed notable activity against HIV-2.

| Compound | Virus | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

| 2j | HIV-2 | 2.44 | 60.68 | 25 |

| 2n | HIV-2 | 1.89 | 49.38 | 26 |

| Data sourced from Der Pharma Chemica. |

These findings suggest that the thiazol-2-amine scaffold can be a valuable starting point for developing new antiviral agents. Further research has also identified aminothiazole derivatives with significant activity against other viruses, such as the influenza A strain. mdpi.com

Antidiabetic Activity

Thiazole-containing compounds have been investigated for their potential as antidiabetic agents, with research focusing on their ability to modulate key pathways in glucose metabolism. ntnu.nonih.gov Analogues of this compound have been synthesized and evaluated for their hypoglycemic effects, showing promise in the management of blood glucose levels. nih.govnih.gov

One area of investigation has been the development of 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as glucokinase (GK) activators. nih.gov Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose in the pancreas and liver. A study identified 3-Isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a potent and orally bioavailable GK activator. In a rat oral glucose tolerance test, this compound demonstrated a significant glucose-lowering effect following oral administration. nih.gov

Another class of related compounds, 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives, has also been synthesized and assessed for hypoglycemic activity. nih.gov These compounds were evaluated in high-fat diet-induced hyperglycemic Sprague-Dawley rats, where they exhibited notable reductions in blood glucose levels. nih.gov The findings from these studies suggest that the phenoxy-thiazole scaffold is a viable starting point for the design of novel antidiabetic agents. Further research has explored thiazole derivatives that target other enzymes and receptors involved in the pathogenesis of diabetes, such as α-amylase and α-glucosidase. nih.gov

Table 1: Antidiabetic Activity of this compound Analogues

| Compound Name | Model | Key Findings | Reference |

|---|---|---|---|

| 3-Isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Rat Oral Glucose Tolerance Test | Exhibited a glucose-lowering effect. | nih.gov |

| 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives | High-fat diet-induced hyperglycemic rats | Showed significant hypoglycemic activity. | nih.gov |

| 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole | In-vitro α-amylase and α-glucosidase inhibition | Potent antihyperglycemic activity with an IC50 value of 171.8 g/mL compared to acarbose. | nih.gov |

Anticonvulsant Activity

The structural motif of thiazole is present in various compounds that have been explored for their anticonvulsant properties. Analogues of this compound have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.

One study focused on novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives. Among the synthesized compounds, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was identified as the most active in both MES and PTZ tests, with ED50 values of 20.11 and 35.33 mg/kg, respectively. This highlights the potential of this chemical scaffold in the development of new anticonvulsant drugs.

In a separate investigation, two novel 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives were prepared and assessed for their ability to protect mice against PTZ-induced convulsions. One of the compounds, 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole, demonstrated potent anticonvulsant activity with an ED50 of 1.4 mg/Kg, which was comparable to the reference drug diazepam. The replacement of the fluorine atom with hydrogen significantly reduced the anticonvulsant activity, indicating the importance of specific structural features for this biological effect.

Table 2: Anticonvulsant Activity of this compound Analogues

| Compound Name | Test Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES | 20.11 | |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | PTZ | 35.33 | |

| 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole | PTZ | 1.4 | |

| 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole | PTZ | 85.6 |

Antioxidant Activity

Analogues of this compound, particularly those incorporating phenolic moieties, have been a subject of interest for their antioxidant and radical scavenging properties. researchgate.net The evaluation of these compounds often involves in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.net

One study investigated a series of phenolic thiazoles, where the presence of phenolic hydroxyl groups was found to be crucial for their antioxidant activity. researchgate.net The capacity of these compounds to donate an electron and scavenge free radicals was quantified, with several derivatives exhibiting significant potency. For instance, some benzylidene derivatives of phenolic thiazoles demonstrated superior scavenging of ABTS and DPPH radicals compared to their phenylethylidene counterparts. researchgate.net

The antioxidant potential is often attributed to the ability of the phenolic groups to donate a hydrogen atom, thereby neutralizing free radicals. The structure-activity relationship studies within this class of compounds have indicated that the position and number of hydroxyl groups on the phenyl ring, as well as other substituents on the thiazole core, can significantly influence the antioxidant capacity. researchgate.net

Table 3: Antioxidant Activity of Phenolic Thiazole Analogues

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Benzylidene derivatives of phenolic thiazoles | ABTS Radical Scavenging | Better electron donating capacity and ability to scavenge ABTS radicals compared to phenylethylidene derivatives. | researchgate.net |

| Benzylidene derivatives of phenolic thiazoles | DPPH Radical Scavenging | Presented good capacity to scavenge the DPPH radical. | researchgate.net |

| Phenolic Thiazole Derivatives | Ferric Reducing Antioxidant Power (FRAP) | Demonstrated significant ferric ion reducing ability. | researchgate.net |

Antihypertensive Activity

The therapeutic potential of thiazole derivatives extends to the cardiovascular system, with some analogues being investigated for their antihypertensive effects. While direct studies on this compound are limited, research on structurally related thiazole-containing compounds provides insights into their potential blood pressure-lowering capabilities.

One area of research has focused on thiazole derivatives bearing a pyrazole (B372694) moiety, which have been evaluated for their antihypertensive α-blocking activity. Several of these synthesized compounds demonstrated good antihypertensive effects with low toxicity when compared to the standard drug Minoxidil.

Another study reported the synthesis of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines and their evaluation for antihypertensive activity using the tail-cuff method. A number of these compounds showed significant antihypertensive effects. These findings suggest that the thiazole nucleus can be a valuable scaffold for the development of novel antihypertensive agents. However, more specific research on analogues of this compound is needed to fully elucidate their potential in this therapeutic area.

Table 4: Antihypertensive Activity of Thiazole Analogues

| Compound Class | Proposed Mechanism | Model | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole derivatives bearing a pyrazole moiety | α-blocking activity | In vivo | Exhibited good antihypertensive activity with low toxicity. | |

| 1-(2-Thiazolyl)-3,5-disubstituted-2-pyrazolines | Not specified | Tail-cuff method in rats | Showed significant antihypertensive activity. |

Antiprotozoal Activity

Thiazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents. Analogues of this compound have been part of broader screenings against various protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium species.

In one study, a series of 5-phenyliminobenzo[a]phenoxazine derivatives, which can be considered structurally related to the phenoxy-thiazole scaffold, were synthesized and evaluated for their in vitro antiprotozoal activities. The evaluation was conducted against Plasmodium falciparum K1, Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei rhodesiense. One of the compounds, N,N-Diethyl-5-((4-methoxyphenyl)imino)-5H-benzo[a]phenoxazin-9-amine, displayed a potent IC50 value of 0.040 μmol L-1 against Plasmodium falciparum K1, with a high selectivity index. ntnu.no

Another investigation into 2-(4-alkyloxyphenyl)-imidazolines and -imidazoles, which share some structural similarities, tested their efficacy against Leishmania mexicana and Trypanosoma cruzi. Several of these compounds exhibited significant leishmanicidal activity, with IC50 values below 1 µg/mL, comparable to reference drugs. A few compounds also demonstrated attractive trypanocidal activities. These studies underscore the potential of the broader class of aromatic and heterocyclic compounds containing phenoxy and amine functionalities in the development of novel treatments for neglected tropical diseases.

Table 5: Antiprotozoal Activity of this compound Analogues and Related Compounds

| Compound Name/Class | Target Organism | IC50 | Reference |

|---|---|---|---|

| N,N-Diethyl-5-((4-methoxyphenyl)imino)-5H-benzo[a]phenoxazin-9-amine | Plasmodium falciparum K1 | 0.040 μmol L-1 | ntnu.no |

| 2-(4-alkyloxyphenyl)-imidazolines | Leishmania mexicana | < 1 µg/mL (for most active compounds) | |

| 2-(4-alkyloxyphenyl)-imidazoles | Leishmania mexicana | < 1 µg/mL (for most active compounds) | |

| 2-(4-alkyloxyphenyl)-imidazolines | Trypanosoma cruzi | < 10 µg/mL (for some compounds) | |

| 2-(4-alkyloxyphenyl)-imidazoles | Trypanosoma cruzi | < 1 µg/mL (for most active compounds) |

Mechanistic Insights into the Biological Actions of 5 Phenoxy 1,3 Thiazol 2 Amine Derivatives

Molecular Target Identification through Target Fishing Approaches

Target fishing is a computational strategy used to identify the potential macromolecular targets of a small molecule. nih.gov This approach has been instrumental in elucidating the biological activity of thiazole (B1198619) derivatives. For a series of 4-phenyl-1,3-thiazol-2-amines, a target fishing study was conducted to propose potential targets that could explain their observed biological behavior. nih.gov The analysis suggested that many of the identified targets are related to nucleotide recognition, processing, transport, and metabolism. nih.gov

Among the potential targets, human S-Methyl-5-thioadenosine Phosphorylase was identified as a primary candidate for 4-phenyl-1,3-thiazol-2-amines. nih.gov This selection was based on the highest Max z'score values found for each compound analyzed and the consistent return of this target for all compounds submitted to the target fishing process. nih.gov Similarly, for other thiazole derivatives, such as 5-thiazol-based thiazolidinones, molecular target identification studies have pointed towards enzymes like Cyclooxygenase-1 (COX-1) as the principal molecular target for their anti-inflammatory activity. mdpi.com

Enzyme Inhibition Mechanisms

Derivatives of 5-Phenoxy-1,3-thiazol-2-amine exert their biological effects primarily through the inhibition of various key enzymes involved in critical cellular pathways.

Cyclooxygenase (COX) enzymes are central to the inflammation pathway, catalyzing the synthesis of prostaglandins. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. mdpi.com Thiazole derivatives have demonstrated significant potential as inhibitors of both COX-1 and COX-2 isoforms. frontiersin.orgnih.gov

The two isoforms, COX-1 and COX-2, differ structurally, notably in the presence of an extra side pocket in COX-2. mdpi.com This difference arises because COX-2 has smaller amino acids (Val523, Arg513, and Val434) compared to the larger ones in COX-1 (Ile523, His513, and Ile434), allowing for the design of selective inhibitors. mdpi.com

Research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives showed potent and selective inhibition of COX-2. frontiersin.org For instance, certain derivatives displayed IC50 values against COX-2 as low as 0.76 µM, demonstrating significant inhibitory power. frontiersin.org Another study highlighted a diphenyl-amino thiazole compound with an IC50 of 0.09 µM against COX-2, an activity level comparable to the selective inhibitor etoricoxib. nih.gov

Table 1: In Vitro Cyclooxygenase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | COX-2 | 0.83 | Not specified | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | COX-2 | 0.76 | Not specified | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5g) | COX-1 | 25.81 | Not specified | frontiersin.org |

| Diphenyl-amino thiazole (3b) | COX-2 | 0.09 | 61.66 | nih.gov |

| Thiazolyl Derivative | COX-1 | 1.00 - 6.34 | 3.03 - 16 | mdpi.com |

| Thiazolyl Derivative | COX-2 | 0.09 - 0.71 | 3.03 - 16 | mdpi.com |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that is a primary mediator of angiogenesis, the formation of new blood vessels. mdpi.com Its overexpression in tumor cells promotes vascular proliferation, making it a critical target for anticancer therapies. mdpi.comdovepress.com

A novel series of 1,3-thiazole derivatives has been designed and synthesized as potential anti-breast cancer agents targeting VEGFR-2. mdpi.com One particularly potent compound from this series demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.093 µM, which is comparable to the established inhibitor Sorafenib (IC50 = 0.059 µM). mdpi.com In silico molecular docking studies have affirmed the considerable binding affinity of this class of compounds towards the VEGFR-2 protein. mdpi.com Other research has also identified new thiazole-based candidates with VEGFR-2 inhibition IC50 values in the range of 0.19 to 0.60 μM. dovepress.com

Table 2: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| Thiazole Derivative (Compound 4) | 0.093 | Sorafenib | 0.059 | mdpi.com |

| Thiazole-based candidates | 0.19 - 0.60 | Sorafenib | 0.08 | dovepress.com |

| Benzoxazole derivative (66b) | Similar to Sorafenib | Sorafenib | Not Specified | nih.gov |

| 1,3,4-thiadiazole (B1197879) derivative (28b) | 0.008 | Pazopanib | 0.010 | nih.gov |

Estrogen receptors (ERs) are crucial in the development of breast cancer, making them a key target for therapeutic intervention. nih.govrjeid.com Thiazole derivatives have been investigated for their ability to bind and inhibit ERs. nih.gov

Docking studies of benzo[d]imidazo[2,1-b]thiazole derivatives with the ER active site revealed significant interactions. nih.govsemanticscholar.org One potent compound showed a binding free energy of -9 kJ/mol. nih.gov The mechanism of inhibition involves specific molecular interactions; for example, the nitrogen atom of an aminoethoxy side-chain can form a hydrogen bond with the amino acid aspartate-351, which is a critical interaction for ER inhibition. nih.govsemanticscholar.org Additionally, the phenoxy ring of the derivative can engage in a π-π interaction with the phenylalanine-404 residue. nih.govsemanticscholar.org The presence of an aminoethoxy side chain is considered essential to prevent receptor activation. nih.gov In-silico studies of 4-phenyl thiazol-2-amine derivatives have shown docking scores against the ER-α protein target ranging from -6.658 to -8.911 kcal/mol, which is superior to the standard drug tamoxifen (B1202) (-6.821 kcal/mol). rjeid.com

As identified through target fishing studies, S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential molecular target for 4-phenyl-1,3-thiazol-2-amine derivatives. nih.gov MTAP is an enzyme involved in the polyamine metabolic pathway and adenine (B156593) salvage. The modulation of this enzyme by thiazole derivatives could represent a novel mechanism of action, particularly in contexts where nucleotide metabolism is a relevant therapeutic target. nih.gov The selection of MTAP as a potential target was based on robust computational evidence from target fishing analyses. nih.gov

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential regulators of cell cycle progression. nih.gov The deregulation of CDKs is associated with various medical conditions, including cancer, making them important drug discovery targets. nih.gov Specifically, CDK2 in complex with cyclin A (CDK2-cyclin A2) helps propel cells through the S-phase of the cell cycle. nih.gov

A high-throughput screening effort identified a 2-(allylamino)-4-aminothiazol-5-yl(phenyl)methanone compound as an inhibitor of the human CDK2-cyclin A2 complex with an initial IC50 value of 15 µM. nih.gov Through structure-based design and medicinal chemistry, highly potent diaminothiazole inhibitors were developed, with IC50 values as low as 0.0009–0.0015 µM. nih.gov X-ray crystallography confirmed that these inhibitors belong to the Type I class of kinase inhibitors, binding to the ATP site. The inhibitory mechanism involves the formation of hydrogen bonds between the thiazolamine moiety of the compound and the hinge region of the CDK2 enzyme, specifically with residues Glu81-Leu83. nih.gov

DprE1 Inhibition in Antitubercular Action

The enzyme decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical component in the biosynthesis of the mycobacterial cell wall. plos.orgnih.govsci-hub.st It catalyzes an essential epimerization step required for the formation of decaprenylphosphoryl-d-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogallactan and lipoarabinomannan. plos.orgnih.govnih.gov These polysaccharides are vital for the structural integrity of the cell wall in Mycobacterium tuberculosis and other related bacteria. plos.org The essentiality of DprE1 for mycobacterial growth makes it a highly vulnerable and promising target for the development of new antitubercular drugs. sci-hub.stnih.govnih.gov

Inhibitors of DprE1 can be broadly categorized into covalent and non-covalent agents. nih.gov Covalent inhibitors, such as benzothiazinones (BTZs), often contain a nitro group that is activated by the DprE1 enzyme, leading to the formation of a covalent bond with a cysteine residue (Cys387) in the active site, thereby irreversibly inactivating the enzyme. nih.govnih.govnih.gov Non-covalent inhibitors, on the other hand, bind competitively to the active site. nih.gov

While direct studies on "this compound" as a DprE1 inhibitor are not extensively detailed in the provided research, various heterocyclic scaffolds, including thiadiazoles and oxadiazoles, have been identified as potent inhibitors of this enzyme. nih.govnih.govresearchgate.netnih.gov For instance, a class of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrated highly potent antitubercular activity by inhibiting DprE1. nih.govresearchgate.netnih.gov The thiazole ring is a well-established pharmacophore in numerous bioactive compounds, and its derivatives have been explored for a wide range of therapeutic applications, including antitubercular action. ijpsr.com The development of novel chemical scaffolds that target DprE1 is a key strategy to combat drug-resistant tuberculosis, and the thiazole nucleus represents a promising starting point for designing such inhibitors. nih.govresearchgate.net

Cellular Mechanisms of Action

In addition to their potential antimicrobial properties, this compound derivatives exhibit significant effects on eukaryotic cells, particularly cancer cells, through various cellular mechanisms.

Induction of Apoptosis and Necrosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a primary mechanism for many anticancer therapies. nih.gov Thiazole derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. mdpi.comfrontiersin.org

The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov Studies on different thiazole-containing compounds show they can trigger apoptosis through the intrinsic pathway. nih.govfrontiersin.org This is often characterized by the upregulation of pro-apoptotic proteins like Bax and a decrease in the levels of anti-apoptotic proteins like Bcl-2. frontiersin.orgresearchgate.netukrbiochemjournal.org For example, certain novel 2-amino-5-benzylthiazole derivatives were found to increase the levels of the pro-apoptotic Bim protein and decrease Bcl-2 levels in human leukemia cells. ukrbiochemjournal.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, including caspase-3 and caspase-9, which are executioner enzymes of apoptosis. frontiersin.orgmdpi.com The cleavage of poly (ADP-ribose) polymerase 1 (PARP1) by activated caspase-3 is another hallmark of apoptosis that has been observed in cells treated with thiazole derivatives. researchgate.netukrbiochemjournal.org